molecular formula C8H7ClFNO4S B2735468 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride CAS No. 1443292-54-3

4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride

Cat. No.: B2735468
CAS No.: 1443292-54-3
M. Wt: 267.66
InChI Key: TULRFPAZSRXJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride is a chemical compound that features a sulfonyl chloride group, a fluorine atom, and a carbamoylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a suitable benzene derivative, followed by the introduction of the carbamoylmethoxy group. The final step involves the sulfonylation of the intermediate compound to introduce the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are often used.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the modification of polymers and other materials to introduce functional groups that enhance their properties.

Mechanism of Action

The mechanism of action of 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Carbamoylmethoxy)-3-chlorobenzenesulphonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    4-(Carbamoylmethoxy)-3-bromobenzenesulphonyl chloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(Carbamoylmethoxy)-3-fluorobenzenesulphonyl chloride imparts unique properties such as increased electronegativity and potential for forming strong hydrogen bonds. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorine and bromine analogs.

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO4S/c9-16(13,14)5-1-2-7(6(10)3-5)15-4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULRFPAZSRXJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.